molecular formula C11H17N B14004701 3-(2-Ethylbutyl)pyridine CAS No. 6311-94-0

3-(2-Ethylbutyl)pyridine

Cat. No.: B14004701
CAS No.: 6311-94-0
M. Wt: 163.26 g/mol
InChI Key: LELPIZNVPAYWSF-UHFFFAOYSA-N
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Description

3-(2-Ethylbutyl)pyridine: is an organic compound with the molecular formula C11H17N . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical structure of a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a 2-ethylbutyl group attached to the third position of the pyridine ring. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylbutyl)pyridine typically involves the alkylation of pyridine with 2-ethylbutyl halides under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the alkylation reaction. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylbutyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(2-Ethylbutyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .

Biology: In biological research, pyridine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .

Medicine: Pyridine derivatives, including this compound, are explored for their pharmacological activities. They are potential candidates for the development of drugs targeting various diseases, such as cancer, inflammation, and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3-(2-Ethylbutyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, pyridine derivatives are known to inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 3-(2-Ethylbutyl)pyridine is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity compared to other pyridine derivatives .

Properties

IUPAC Name

3-(2-ethylbutyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10(4-2)8-11-6-5-7-12-9-11/h5-7,9-10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELPIZNVPAYWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285696
Record name 3-(2-ethylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-94-0
Record name NSC42649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-ethylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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